ethyl 4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)piperidine-1-carboxylate
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Overview
Description
Ethyl 4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound features a quinazolinone core fused with a piperidine ring, which is further esterified with an ethyl group. This unique structure imparts significant pharmacological properties, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, which can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions. The resulting quinazolinone is then subjected to further functionalization to introduce the piperidine ring. This can be achieved through nucleophilic substitution reactions using appropriate piperidine derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and continuous flow reactors to facilitate large-scale synthesis. The final product is typically purified using techniques such as recrystallization, chromatography, or distillation to meet the required specifications for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinazolinone derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the quinazolinone core.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the quinazolinone or piperidine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides, amines.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different pharmacological properties depending on the nature of the substituents introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.
Medicine: Investigated for its therapeutic potential in treating various conditions, including cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets within the body. The compound can bind to enzyme active sites, inhibiting their activity and thereby modulating biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of abnormal cell proliferation in cancer. The exact pathways and molecular targets can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds such as 2,4-dioxo-1,2,3,4-tetrahydroquinazoline and its various substituted forms.
Piperidine Derivatives: Compounds like piperidine-1-carboxylate esters with different substituents.
Uniqueness
Ethyl 4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)piperidine-1-carboxylate is unique due to its combined quinazolinone and piperidine structures, which confer distinct pharmacological properties. This dual functionality allows it to interact with multiple biological targets, making it a versatile compound in drug discovery and development.
Properties
IUPAC Name |
ethyl 4-(2,4-dioxo-1H-quinazolin-3-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-2-23-16(22)18-9-7-11(8-10-18)19-14(20)12-5-3-4-6-13(12)17-15(19)21/h3-6,11H,2,7-10H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZYFKCVQYPVGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N2C(=O)C3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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